molecular formula C16H23NO4S B2971502 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone CAS No. 1797692-07-9

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B2971502
CAS No.: 1797692-07-9
M. Wt: 325.42
InChI Key: WGEMQXZNYIYXIM-UHFFFAOYSA-N
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Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone is a synthetic organic compound featuring a central ethanone backbone. Its structure includes:

  • Azetidine ring: A four-membered nitrogen-containing heterocycle substituted at the 3-position with an isobutylsulfonyl group (–SO₂–CH₂–CH(CH₃)₂).
  • Sulfonyl group: The isobutylsulfonyl substituent enhances polarity and may influence binding affinity in biological systems.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-12(2)11-22(19,20)15-9-17(10-15)16(18)8-13-4-6-14(21-3)7-5-13/h4-7,12,15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEMQXZNYIYXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-methoxyphenyl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, including cytotoxicity, anti-inflammatory effects, and other pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H17N2O3S
  • Molecular Weight : 281.35 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its cytotoxicity against cancer cell lines, anti-inflammatory properties, and other pharmacological effects.

Cytotoxicity

Research has indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving chalcone derivatives have shown that they can induce apoptosis in human cancer cells (MCF-7, A549, PC3, HT-29), which may be attributed to their ability to increase reactive oxygen species (ROS) levels and activate caspase pathways .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Induces apoptosis via ROS
Compound BA54920Caspase activation
This compound HT-29TBDTBD

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Similar sulfonamide-containing compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in vitro. This activity is crucial for developing therapeutics for conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds. For example, a study synthesized various chalcone derivatives and assessed their biological activities. The results indicated that compounds with methoxy groups showed enhanced cytotoxicity and anti-inflammatory activities compared to their counterparts without such substitutions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of ethanone derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Key Substituents Synthesis/Properties Biological Activity Reference
Target Compound C₁₆H₂₃NO₄S 3-(Isobutylsulfonyl)azetidine, 4-methoxyphenyl Likely via nucleophilic substitution or coupling reactions Not reported
7e () C₂₀H₂₁N₅O₃S₂ 4-(4-Methoxyphenylsulfonyl)piperazine, tetrazole-thio Sodium ethoxide-mediated coupling Antiproliferative (preliminary)
ACI-INT-1308 () C₁₆H₁₆O₂S 4-Methoxyphenyl, 3-methoxyphenylthio Thioether formation Intermediate for synthesis
JWH-201 () C₂₂H₂₅NO₂ 1-Pentylindole, 4-methoxyphenyl FTIR-confirmed synthesis Synthetic cannabinoid (psychoactive)
1-(4-Hydroxy-2-methoxyphenyl)-2-(4-nitrophenyl)ethanone () C₁₅H₁₃NO₅ 4-Nitrophenyl, 4-hydroxy-2-methoxyphenyl Hoesch reaction (resorcinol monomethyl ether) Not reported
7k () C₂₀H₁₉BrN₅O₃S₂ 4-Bromophenyl, 4-methoxyphenylsulfonyl Recrystallization from ethanol Antiproliferative (preliminary)

Key Structural Differences and Implications

Ring Size and Flexibility :

  • The target compound’s azetidine (4-membered ring) offers greater ring strain but reduced conformational flexibility compared to piperazine (6-membered, ) or azepane (7-membered, ). Smaller rings may enhance binding specificity in enzyme pockets.

Sulfonyl vs. Sulfanyl Groups :

  • The isobutylsulfonyl group (–SO₂–) in the target compound is more polar and electron-withdrawing than sulfanyl (–S–) groups in analogs like ACI-INT-1308 . This could improve solubility and metabolic stability.

Aromatic Substituents: The 4-methoxyphenyl group is common in synthetic cannabinoids (e.g., JWH-201, RCS-4) , where it contributes to receptor binding. In contrast, derivatives in and 11 use methoxyphenyl groups for antiproliferative or synthetic utility.

Biological Activity: Piperazinyl-sulfonyl ethanones ( ) show preliminary antiproliferative activity, suggesting the target compound may share similar applications. However, synthetic cannabinoids ( ) highlight the role of substituents in modulating psychoactivity.

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